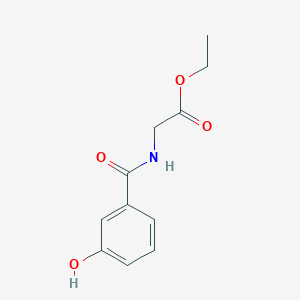

![molecular formula C₃₉H₅₄O₈S₂ B1144844 (4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate CAS No. 1184-20-9](/img/structure/B1144844.png)

(4R)-Methyl 4-((3R,5R,6S,10R,13R,17R)-10,13-dimethyl-3,6-bis(tosyloxy)-hexadecahydro-1H-cyclopenta[a]phenanthren-17-yl)pentanoate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of related cyclopenta[a]phenanthrene compounds involves intricate procedures that can include steps such as aromatisation and intramolecular photocycloadditions. For instance, 15,16-Dihydro-17-oxocyclopenta[a]phenanthrene and its derivatives have been synthesized through the aromatization of diketones where rings C and D are both saturated, highlighting the complex chemistry involved in the synthesis of such compounds (Coombs, 1966).

Molecular Structure Analysis

The molecular structure of cyclopenta[a]phenanthrene derivatives is characterized by multiple rings, often with chair conformations and specific substituents that influence their physical and chemical properties. For example, the structure of 17βH-Periplogenin, a cardiac aglycone, showcases three six-membered rings in chair conformations, a cyclopentane ring in an envelope conformation, and a planar five-membered lactone ring (Yu-wei Zhang et al., 2012).

Chemical Reactions and Properties

Cyclopenta[a]phenanthrene derivatives undergo a variety of chemical reactions, including photocycloadditions and electrophilic substitutions, which are pivotal in synthesizing complex organic molecules. For instance, the photochemistry of 1-acetoxy-2-(pent-4-enoyl)cyclopentenes has been explored, showcasing efficient synthesis routes for potential intermediates to pseudoguaiane ring systems (Seto et al., 1984).

Physical Properties Analysis

The physical properties of these compounds, such as melting points, solubility, and crystal structure, are closely linked to their molecular structure. For instance, the crystallographic study of certain derivatives provides insight into their three-dimensional structures and hydrogen bonding patterns, contributing to a better understanding of their physical characteristics (Kavitha et al., 2017).

Chemical Properties Analysis

The chemical properties, such as reactivity with different reagents, stability under various conditions, and potential for forming derivatives, are vital for understanding the applications of cyclopenta[a]phenanthrene derivatives. Studies on the synthesis and structural elucidation of bioactive triorganotin(IV) derivatives provide valuable insights into the chemical behavior and potential applications of these compounds (Shaheen et al., 2014).

Applications De Recherche Scientifique

1. Structural Analysis and Crystallography

- The compound, with a similar structure, was isolated from the roots of Periploca sepium Bunge, a traditional Chinese herbal medicine. Its structure was analyzed using crystallography, highlighting its potential for in-depth structural studies (Zhang et al., 2012).

2. Synthesis for Biological Assays

- Compounds with a similar structure have been synthesized for use in biological assays. For instance, they have been used to create Liver X receptor (LXR) agonists, indicating a potential role in cholesterol metabolism and related diseases (Ching, 2013).

3. Antimicrobial and Antitumor Activities

- Derivatives of similar compounds have been synthesized and tested for antimicrobial and antitumor activities. Studies show promising results, suggesting potential therapeutic applications (Shaheen et al., 2014).

4. Chemical Synthesis and Drug Design

- Its derivatives have been used in chemical synthesis processes, such as the synthesis of phosphazene derivatives of chenodeoxycholic acid, demonstrating its versatility in drug design and synthesis (Turkyilmaz & Genç, 2014).

Propriétés

IUPAC Name |

methyl 4-[(10R,13R)-10,13-dimethyl-3,6-bis-(4-methylphenyl)sulfonyloxy-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C39H54O8S2/c1-25-7-12-29(13-8-25)48(41,42)46-28-19-21-39(5)34-20-22-38(4)32(27(3)11-18-37(40)45-6)16-17-33(38)31(34)24-36(35(39)23-28)47-49(43,44)30-14-9-26(2)10-15-30/h7-10,12-15,27-28,31-36H,11,16-24H2,1-6H3/t27?,28?,31?,32?,33?,34?,35?,36?,38-,39-/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VLWUGOWENZPUIF-VFTXUCMKSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CCC3(C4CCC5(C(C4CC(C3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CCC5C(C)CCC(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=CC=C(C=C1)S(=O)(=O)OC2CC[C@@]3(C4CC[C@]5(C(C4CC(C3C2)OS(=O)(=O)C6=CC=C(C=C6)C)CCC5C(C)CCC(=O)OC)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C39H54O8S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

715.0 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

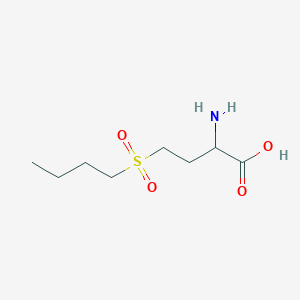

![5-chloro-N-[(2S)-3-chloro-2-hydroxypropyl]thiophene-2-carboxamide](/img/structure/B1144773.png)

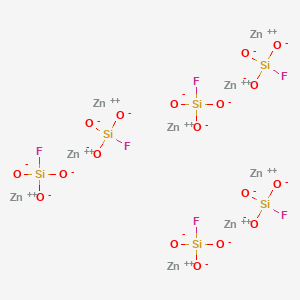

![[4aR-[4a|A,6a|A,7|A(1R*,2E,4R*),9a|A,11|A(S*)]]-4a,6,6a,7,8,9,9a,11-Octahydro-11-(5-hydroxy-2-methyl-1-cyclohexen-1-yl)-6a-methyl-2-phenyl-7-(1,4,5-trimethyl-2-hexenyl)-1H,5H-cyclopenta[f][1,2,4]triazolo[1,2-a]cinnoline-1,3(2H)-dione](/img/structure/B1144777.png)